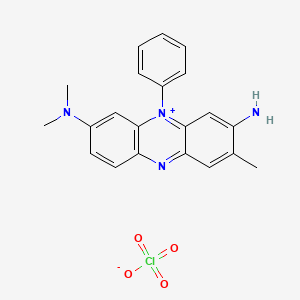

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is a complex organic compound belonging to the phenazinium family. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate typically involves oxidative cyclization. One common method uses potassium permanganate as an oxidant. The process involves reacting various o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline under specific conditions such as temperature, pH, and reaction time . The reaction is carried out at a temperature of 95°C and a pH of 4.5 for about 8 hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar oxidative cyclization methods. The use of potassium permanganate as an oxidant is favored due to its efficiency and environmental friendliness .

化学反応の分析

Types of Reactions

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Substitution: It can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.

Substitution Reagents: Various electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization with potassium permanganate yields phenazinium chlorides .

科学的研究の応用

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate has a wide range of applications in scientific research:

作用機序

The mechanism by which Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity . The specific pathways involved depend on the context in which the compound is used.

類似化合物との比較

Similar Compounds

3-amino-7-(dimethylamino)phenothiazin-5-ium: This compound is similar in structure and is used as a histological dye.

Methylene Blue: Another phenothiazinium dye with similar applications in biological studies.

Uniqueness

Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is unique due to its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .

生物活性

Phenazinium compounds, particularly those with amino and dimethylamino substitutions, have garnered attention in biological research due to their diverse properties and potential applications. The specific compound "Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate" is a derivative of phenazinium that has been studied for its biological activity, including antimicrobial and cytotoxic effects.

Antimicrobial Properties

Research indicates that phenazinium derivatives exhibit significant antimicrobial activity. For instance, studies involving various phenazinium compounds have shown effectiveness against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes and interference with metabolic processes.

Key Findings:

- Minimum Inhibitory Concentrations (MICs): Various studies have reported MICs for phenazinium derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. For example, a study found that certain phenazinium derivatives had MIC values as low as 10 µg/mL against S. aureus .

- Mechanism of Action: The interaction of phenazinium compounds with lipid membranes has been characterized using spectroscopic methods. These studies suggest that the compounds may insert into lipid bilayers, leading to increased permeability and eventual cell death .

Cytotoxic Effects

The cytotoxicity of phenazinium derivatives has also been investigated in various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Studies:

- Breast Cancer Cells: In vitro studies demonstrated that phenazinium derivatives could reduce cell viability by over 50% at concentrations of 25 µM after 48 hours of treatment .

- Mechanistic Insights: Flow cytometry analyses revealed that treated cells exhibited increased markers of apoptosis, such as annexin V positivity and caspase activation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for "this compound" compared to other related phenazinium compounds:

| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50, µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 10 | 25 | Membrane disruption; apoptosis induction |

| Phenazinium chloride | 15 | 30 | Membrane disruption |

| Safranine T (3,7-diamino-2,8-dimethyl-5-phenyl) | 12 | 20 | Membrane interaction; reactive oxygen species generation |

Spectroscopic Studies

Spectroscopic investigations have provided insights into how phenazinium derivatives interact with biological membranes. For example:

- Fluorescence Spectroscopy: Studies show that these compounds can alter the fluorescence properties of model membranes, indicating changes in membrane fluidity and integrity .

- Absorption Spectroscopy: Evidence suggests complex formation between phenazinium compounds and lipid components in membranes, which may enhance their antimicrobial efficacy .

Toxicological Assessments

Toxicological studies on perchlorate-containing compounds have highlighted potential health risks associated with exposure. While the specific toxicological profile of "this compound" requires further investigation, related studies on perchlorate indicate:

- Thyroid Function Impact: Perchlorate is known to inhibit iodide uptake in the thyroid gland, which can lead to hypothyroidism at high exposure levels .

Future Directions

Further research is necessary to explore:

- In vivo Efficacy: Animal models should be utilized to assess the therapeutic potential and safety profile of this compound.

- Mechanistic Studies: Understanding the precise molecular mechanisms through which these compounds exert their effects will aid in optimizing their use in clinical applications.

特性

CAS番号 |

51896-65-2 |

|---|---|

分子式 |

C21H21ClN4O4 |

分子量 |

428.9 g/mol |

IUPAC名 |

8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;perchlorate |

InChI |

InChI=1S/C21H20N4.ClHO4/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;2-1(3,4)5/h4-13,22H,1-3H3;(H,2,3,4,5) |

InChIキー |

CFUDOTXBYPVKLI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。